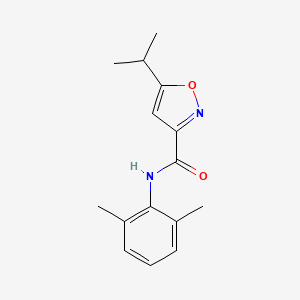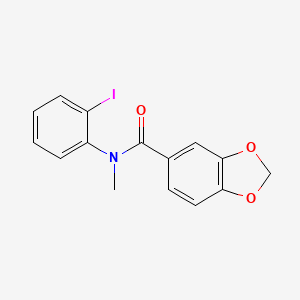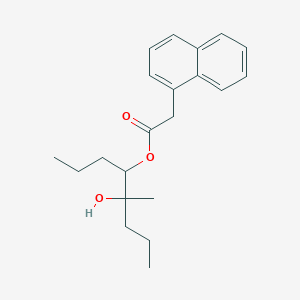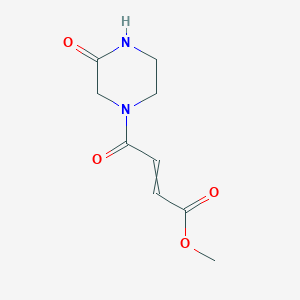
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxamide group and a dimethylphenyl group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide typically involves the reaction of 2,6-dimethylphenyl isocyanate with 5-(1-methylethyl)-3-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: It is utilized in the development of new materials and chemical products, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride
- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide
Uniqueness
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
130402-97-0 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)13-8-12(17-19-13)15(18)16-14-10(3)6-5-7-11(14)4/h5-9H,1-4H3,(H,16,18) |
InChI 键 |
YCXHSHYWPDLECN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)



![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
